molecular formula C23H21FN2O4 B2718125 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-79-9

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2718125
CAS No.: 1021023-79-9
M. Wt: 408.429
InChI Key: YSVIRKMVTKVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that features a pyranone core structure substituted with benzyloxy and piperazine groups. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyranone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyloxy group: This step may involve the reaction of the pyranone intermediate with benzyl alcohol under acidic or basic conditions.

    Attachment of the piperazine moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, often using a suitable piperazine derivative and a leaving group on the pyranone core.

    Final functionalization: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one: Similar structure but lacks the fluorine atom.

    5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure with a chlorine atom instead of fluorine.

    5-(benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one may confer unique properties, such as increased lipophilicity, metabolic stability, or specific interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVIRKMVTKVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.